molecular formula C26H29N7O2 B2796337 4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[3-(propan-2-yloxy)propyl]butanamide CAS No. 902445-59-4

4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[3-(propan-2-yloxy)propyl]butanamide

Cat. No.: B2796337
CAS No.: 902445-59-4
M. Wt: 471.565
InChI Key: UNXHFNXYWGNQDP-UHFFFAOYSA-N
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Description

4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[3-(propan-2-yloxy)propyl]butanamide is a useful research compound. Its molecular formula is C26H29N7O2 and its molecular weight is 471.565. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds with complex structures similar to the query compound have been synthesized and characterized to understand their structural properties and potential reactivity. For instance, the synthesis, characterization, and computational studies of compounds like N-[(9E)-8,10,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene]benzamide highlight the importance of detailed chemical analysis in unveiling the molecular frameworks of such entities (Odame et al., 2020). These studies often involve spectroscopy, microanalysis, and single crystal X-ray diffractometry to provide a comprehensive understanding of the compound's structure.

Biological Activities and Applications

Research into similar compounds has also explored their biological activities, particularly as inhibitors or modulators of biological pathways. For example, novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides have been synthesized and found to be potent inhibitors of the urease enzyme, suggesting potential therapeutic applications in drug design programs (Nazir et al., 2018). Such compounds have undergone in vitro and in silico studies to evaluate their inhibitory potential, offering insights into their mechanism of action and binding affinities.

Properties

IUPAC Name

4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-N-(3-propan-2-yloxypropyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39N7O2/c1-18(2)35-17-9-16-27-23(34)15-8-14-22-29-30-26-32(22)21-13-7-6-12-20(21)25-28-24(31-33(25)26)19-10-4-3-5-11-19/h3-5,10-11,18,20-21,24-25,28,31H,6-9,12-17H2,1-2H3,(H,27,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDQOYCAXHVZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)CCCC1=NN=C2N1C3CCCCC3C4N2NC(N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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